molecular formula C13H8BrClN2 B077485 2-(2-BROMO-PHENYL)-5-CHLORO-1H-BENZOIMIDAZOLE CAS No. 14225-83-3

2-(2-BROMO-PHENYL)-5-CHLORO-1H-BENZOIMIDAZOLE

Cat. No.: B077485
CAS No.: 14225-83-3
M. Wt: 307.57 g/mol
InChI Key: JJFNHTWNUMDUHI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-6-chloro-1H-benzimidazole is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-PHENYL)-5-CHLORO-1H-BENZOIMIDAZOLE typically involves the cyclization of o-phenylenediamine with 2-bromo-6-chlorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-6-chloro-1H-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-6-chloro-1H-benzimidazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-cancer and anti-inflammatory agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-PHENYL)-5-CHLORO-1H-BENZOIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-1H-benzimidazole
  • 6-Chloro-1H-benzimidazole
  • 2-(2-Chlorophenyl)-6-bromo-1H-benzimidazole

Uniqueness

2-(2-Bromophenyl)-6-chloro-1H-benzimidazole is unique due to the presence of both bromine and chlorine substituents on the benzimidazole ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2-bromophenyl)-6-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFNHTWNUMDUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587627
Record name 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14225-83-3
Record name 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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